molecular formula C5H4ClN3O2 B1584849 2-Amino-5-chloropyrimidine-4-carboxylic acid CAS No. 45867-11-6

2-Amino-5-chloropyrimidine-4-carboxylic acid

Cat. No.: B1584849
CAS No.: 45867-11-6
M. Wt: 173.56 g/mol
InChI Key: PDLZOTZLGNZOFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-chloropyrimidine-4-carboxylic acid is a heterocyclic aromatic organic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chloropyrimidine-4-carboxylic acid typically involves the chlorination of pyrimidine derivatives followed by amination. One common method involves the reaction of 2,4,5-trichloropyrimidine with ammonia or an amine under controlled conditions to introduce the amino group at the 2-position. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained between 50-100°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts, such as palladium or copper, can enhance the reaction rate and selectivity. Additionally, advanced purification techniques, including crystallization and chromatography, are utilized to obtain high-purity products suitable for pharmaceutical and other high-value applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-chloropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 5-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in solvents like methanol or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.

Major Products

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxidation: Nitro or nitroso pyrimidine derivatives.

    Reduction: Alcohol or aldehyde derivatives of the pyrimidine ring.

Scientific Research Applications

2-Amino-5-chloropyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-chloropyrimidine
  • 2-Amino-6-chloropyrimidine
  • 2-Amino-5-bromopyrimidine
  • 2-Amino-5-fluoropyrimidine

Uniqueness

2-Amino-5-chloropyrimidine-4-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the pyrimidine ring. This dual functionality allows for diverse chemical modifications and interactions, making it a versatile compound for various applications. Additionally, the chlorine atom at the 5-position provides a site for further functionalization through nucleophilic substitution reactions.

Properties

IUPAC Name

2-amino-5-chloropyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O2/c6-2-1-8-5(7)9-3(2)4(10)11/h1H,(H,10,11)(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLZOTZLGNZOFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)N)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7068477
Record name 4-Pyrimidinecarboxylic acid, 2-amino-5-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7068477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45867-11-6
Record name 2-Amino-5-chloro-4-pyrimidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=45867-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyrimidinecarboxylic acid, 2-amino-5-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045867116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-5-chloropyrimidine-4-carboxylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122006
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Pyrimidinecarboxylic acid, 2-amino-5-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Pyrimidinecarboxylic acid, 2-amino-5-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7068477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-chloropyrimidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.118
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-chloropyrimidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-5-chloropyrimidine-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-Amino-5-chloropyrimidine-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-Amino-5-chloropyrimidine-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-Amino-5-chloropyrimidine-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-Amino-5-chloropyrimidine-4-carboxylic acid
Customer
Q & A

Q1: What synthetic approaches can be used to produce 2-Amino-5-chloropyrimidine-4-carboxylic acid and its derivatives?

A1: The research article outlines a facile synthetic approach to obtain 2-amino-5-halogen-pyrimidine-4-carboxylic acids, including the 2-amino-5-chloro derivative. [] This method utilizes a nucleophilic displacement reaction. Starting with 5-halogen-2-methylsulfonylpyrimidine-4-carboxylic acid, the methylsulfonyl group is replaced with primary or secondary aliphatic amines. [] This reaction yields the desired 2-amino-5-halogen-pyrimidine-4-carboxylic acids. Additionally, the research highlights the synthesis of 2-[5-chloro-2-(amino)-4-pyrimidinyl]-2-oxo-1-(2-pyridyl)ethyl cyanides. These compounds are obtained in excellent yields by reacting this compound chlorides with appropriate reagents. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.